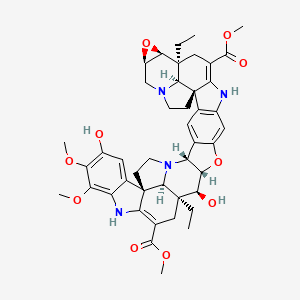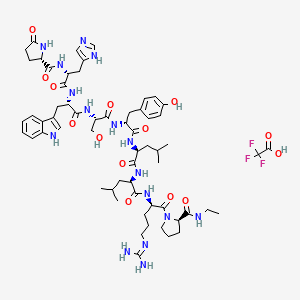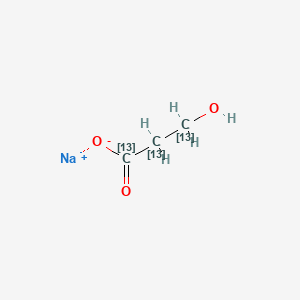
sodium;3-hydroxy(1,2,3-13C3)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;3-hydroxy(1,2,3-13C3)propanoate is a stable isotope-labeled compound, specifically a 13C-isotope of sodium L-lactate. This compound is produced by cells during anaerobic glycolysis or proliferation and is often used in various scientific research fields . The concentration of this compound increases in muscle and blood after rigorous activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium;3-hydroxy(1,2,3-13C3)propanoate involves the reaction of propylene alcohol with sodium bisulfite in a microchannel reactor under the initiation of an initiator . This method ensures a full reaction and reduces the dosage of acid required .
Industrial Production Methods: Industrial production of this compound typically involves the use of sodium pyrosulfite and propenol as raw materials, with sodium hydroxide as a catalyst . This method allows for continuous production and is efficient for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: Sodium;3-hydroxy(1,2,3-13C3)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions include different derivatives of the original compound, such as esters and amides, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Sodium;3-hydroxy(1,2,3-13C3)propanoate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tracer in metabolic studies due to its stable isotope labeling . In biology, it helps in understanding cellular metabolism and energy production. In medicine, it is used in studies related to muscle and blood activity during rigorous physical activity . In industry, it is used in the production of various chemicals and as a preservative .
Mecanismo De Acción
The mechanism of action of sodium;3-hydroxy(1,2,3-13C3)propanoate involves its role in anaerobic glycolysis. It acts as an intermediate in the conversion of glucose to lactate, which is then used by cells for energy production . The molecular targets include enzymes involved in glycolysis, such as lactate dehydrogenase .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include sodium propionate-13C3, sodium acetate-13C2, and sodium butyrate-13C4 . These compounds are also stable isotope-labeled and are used in various scientific research fields.
Uniqueness: What sets sodium;3-hydroxy(1,2,3-13C3)propanoate apart is its specific role in anaerobic glycolysis and its increased concentration in muscle and blood after rigorous activity . This makes it particularly useful in studies related to physical activity and energy metabolism.
Propiedades
Fórmula molecular |
C3H5NaO3 |
|---|---|
Peso molecular |
115.038 g/mol |
Nombre IUPAC |
sodium;3-hydroxy(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1; |
Clave InChI |
AVXDKPABPXSLIZ-HCULJTSZSA-M |
SMILES isomérico |
[13CH2]([13CH2]O)[13C](=O)[O-].[Na+] |
SMILES canónico |
C(CO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



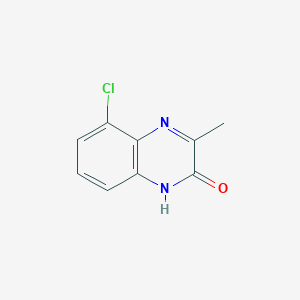

![(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide](/img/structure/B13845951.png)
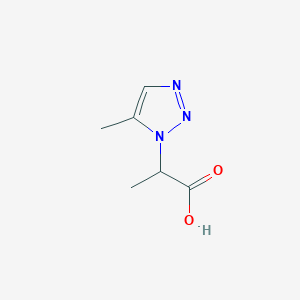
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)
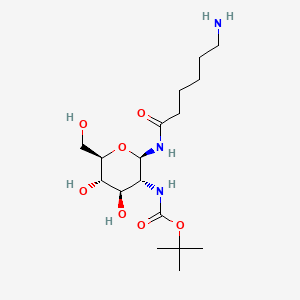
![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)
![(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B13845985.png)
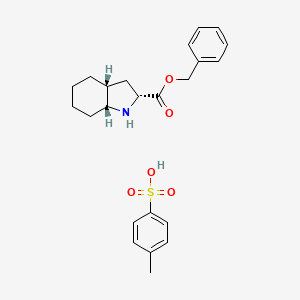
![{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester](/img/structure/B13845997.png)
![(1R,9S,10R)-4-methoxy-8-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B13846006.png)
